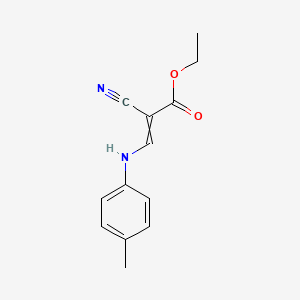

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Description

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is a substituted prop-2-enoate derivative characterized by a cyano group at position 2, a 4-methylanilino group at position 3, and an ethyl ester moiety. This compound serves as a critical intermediate in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates, which exhibit pharmacological relevance . Its molecular conformation is stabilized by syn-periplanar geometry across the C=C bond, as evidenced by a C4–C8–C9–C10 torsion angle of 3.2° . The compound’s crystal structure reveals anisotropic displacement ellipsoids and hydrogen bonding (C–H···O), contributing to its solid-state stability .

Properties

CAS No. |

59746-98-4 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9- |

InChI Key |

KDMYZZUPYLVGAF-LUAWRHEFSA-N |

SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Condensation of Ethyl Cyanoacetate with 4-Methylaniline Derivatives

- Reaction Components: Ethyl cyanoacetate reacts with ethyl (4-methylphenyl)imidate or directly with 4-methylaniline under basic conditions.

- Base Catalyst: Triethylamine or sodium acetate is used to deprotonate the active methylene group and promote nucleophilic attack.

- Solvent: Ethanol or DMF.

- Temperature: Typically reflux or 80–110 °C.

- Reaction Time: 5–20 hours depending on conditions.

- Yield: Moderate to good yields (30–95%) depending on catalyst and solvent.

This method benefits from the availability of starting materials and relatively mild conditions. The base choice significantly affects yield, with organic bases like triethylamine often providing better selectivity than inorganic bases such as sodium hydroxide, which may promote side reactions.

Use of Ethyl (Ethoxymethylene)cyanoacetate Intermediates

- Intermediate Formation: Ethyl cyanoacetate is first converted to ethyl (ethoxymethylene)cyanoacetate by reaction with ethyl orthoformate or similar reagents.

- Subsequent Reaction: This intermediate then undergoes nucleophilic substitution with 4-methylaniline or its hydrazine derivatives.

- Conditions: Reflux in ethanol, sometimes with sodium ethoxide or sodium acetate as catalyst.

- Workup: Neutralization with acetic acid, extraction with organic solvents, drying, and purification by recrystallization or chromatography.

- Yields: High yields up to 95% reported.

This two-step approach allows for better control over the substitution pattern and purity of the final product.

Reaction Optimization and Effects of Base

| Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Triethylamine | Ethanol | 85 | 5 | 34 | Moderate yield; organic base favors selectivity |

| Sodium acetate | DMF | 140 | 2 | 78 | Higher yield; elevated temp promotes reaction |

| Sodium ethoxide | Ethanol | 20 (reflux) | 20 | 95 | High yield; prolonged reflux improves conversion |

| Sodium hydroxide | Ethanol | 80 | 18 | Variable | Risk of side reactions; lower selectivity |

The choice of base and solvent critically influences the reaction efficiency and product purity. Organic bases like triethylamine provide milder conditions with fewer side products, while inorganic bases can accelerate the reaction but may cause unwanted side reactions or lower yields.

Structural Confirmation and Isomerism

- The product exists predominantly as the (E)-isomer in the case of this compound.

- Characterization is typically done by:

- 1H NMR and 13C NMR spectroscopy to confirm the chemical shifts consistent with the expected structure.

- IR spectroscopy showing characteristic absorption bands for amino (3200–3400 cm⁻¹) and cyano groups (~2210 cm⁻¹).

- X-ray crystallography for definitive stereochemical confirmation where available.

Summary Table of Preparation Conditions

| Step | Reagents/Intermediates | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl cyanoacetate + ethyl (4-methylphenyl)imidate | Triethylamine | Ethanol | 85 | 5 | 34 | Moderate yield; organic base preferred |

| 2 | Ethyl cyanoacetate → ethyl (ethoxymethylene)cyanoacetate | Sodium ethoxide | Ethanol | Reflux | 20 | 95 | High yield; intermediate formation |

| 3 | Intermediate + 4-methylaniline | Sodium acetate | DMF | 140 | 2 | 78 | Elevated temp improves yield |

| 4 | Workup and purification | - | Extraction, recrystallization | - | - | - | Purification by silica gel or recrystallization |

Research Findings and Notes

- The reaction mechanism involves nucleophilic attack of the aniline nitrogen on the activated double bond of the cyanoacrylate intermediate.

- The base catalyzes the formation of the enolate or imidate intermediate facilitating the condensation.

- The reaction conditions must be optimized to prevent polymerization or side reactions typical of cyanoacrylates.

- The purity of the final compound is critical for its applications, often requiring chromatographic purification.

- The 4-methyl substituent on the aniline ring influences the electronic characteristics and reactivity, often enhancing nucleophilicity and reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Thermodynamic and Crystallographic Properties

- Thermodynamics: Derivatives with furan substituents (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan] acrylic acid ethyl ester) exhibit distinct heat capacities in condensed (78–370 K) and gas phases. Low-temperature calorimetry (5–80 K) reveals polynomial dependencies for thermodynamic functions .

- Crystallography: The title compound crystallizes in a monoclinic system (C2/c space group) with cell parameters a = 18.8170 Å, b = 11.9752 Å, c = 15.6043 Å, and β = 91.47° . Hydrogen-bonding patterns (e.g., C9–H9···O4 in methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate) influence molecular packing and stability .

Functional and Application-Based Differences

- Pharmaceutical Utility: The 4-methylanilino derivative is a precursor to quinolines and indoles, which are pivotal in agrochemical and dye industries . In contrast, fluorophenyl analogs (e.g., NSC637292) are explored for Alzheimer’s diagnostics .

- Materials Science: Ethyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate derivatives (M1–M4) demonstrate aggregation-induced emission (AIE), enabling applications in latent fingerprint detection .

- Electronic Effects : Electron-withdrawing groups (e.g., –F in ) enhance reactivity in Michael addition reactions, while methoxy groups (e.g., 2,4,6-trimethoxyphenyl in ) increase steric hindrance, affecting solubility.

Biological Activity

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound, also known as a cyanoacrylate derivative, features a cyano group attached to an ethyl ester and an aniline moiety. Its structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to diverse derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- In Vitro Studies : The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain and conditions tested.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of approximately 25 µM for MCF-7 cells after 48 hours of exposure.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.

Case Studies

- Study on Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results showed that while it was less effective than penicillin against E. coli, it displayed comparable activity against S. aureus.

- Anticancer Study :

- In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V binding, suggesting early apoptotic events.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cell proliferation and survival pathways. This interaction disrupts critical signaling cascades, leading to reduced cell viability in cancer cells.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 50 µg/mL | |

| Antimicrobial | S. aureus | MIC = 100 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis |

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, and how is purity ensured?

Answer:

The compound is typically synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and 4-methylaniline derivatives under acidic or basic catalysis. For example, analogous aniline derivatives are prepared by refluxing reactants in ethanol with a catalytic agent like piperidine or acetic acid . Post-synthesis, purification is achieved through recrystallization using solvents such as ethanol or ethyl acetate. Purity validation requires HPLC or NMR spectroscopy to confirm the absence of unreacted starting materials or side products.

Key Steps:

- Condensation Reaction: Reactants heated under reflux with a catalyst.

- Purification: Recrystallization in polar aprotic solvents.

- Validation: Analytical techniques (e.g., -NMR, HPLC) to ensure >95% purity.

Basic: How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The crystal structure is solved using direct methods (e.g., SHELXT ) and refined via SHELXL . Key parameters include:

| Crystallographic Data | Values (from analogous structures) |

|---|---|

| Space group | Monoclinic, |

| Unit cell dimensions | |

| -factor | < 0.05 for high-quality refinements |

ORTEP-3 is used to visualize anisotropic displacement ellipsoids and molecular packing.

Basic: What experimental methods determine thermodynamic properties like heat capacity and phase stability?

Answer:

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities () in the range of 78–370 K . Polynomial fits to data derive standard thermodynamic functions (enthalpy, entropy, Gibbs energy). For example:

| Thermodynamic Function | Formula (for compound I) |

|---|---|

| (298 K) | |

Phase transitions are identified via discontinuities in -temperature plots.

Advanced: How can researchers address contradictions in crystallographic or thermodynamic data across studies?

Answer:

Discrepancies often arise from polymorphic variations or experimental conditions. Strategies include:

- Polymorph Screening: Vary crystallization solvents/temperatures to isolate different forms.

- Data Validation: Cross-check refinement parameters (e.g., -factors, displacement ellipsoids) using SHELXL and hydrogen-bonding analysis via graph set theory .

- Reproducibility: Replicate calorimetry under identical conditions (e.g., adiabatic vs. differential scanning calorimetry) .

Advanced: How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

Answer:

Graph set analysis (e.g., motifs) identifies hydrogen-bonding patterns. For example, the title compound forms N–H···O and C–H···O interactions, creating a 3D network that stabilizes the lattice . These interactions are quantified using:

Advanced: What computational approaches complement experimental data to predict reactivity or intermolecular interactions?

Answer:

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals: HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Interaction Energies: Non-covalent interactions (NCI) plots visualize van der Waals and hydrogen-bonding contributions .

For example, Mulliken charges on the cyano group () and enolate oxygen () indicate sites for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.